![molecular formula C9H18ClNO4 B613071 (S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride CAS No. 144313-55-3](/img/structure/B613071.png)
(S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride, also known as (S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid HCl, is a synthetic amino acid derivative. It is a white crystalline solid used in biochemical research as a chiral building block for the synthesis of peptides and proteins. It is also used as a substrate for enzymes and in studies of enzymatic reactions. (S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid HCl is an important tool in the field of synthetic biology, providing researchers with an efficient way to study the structure and function of proteins.
Scientific Research Applications
Peptide Synthesis
H-Glu-Otbu HCl is widely used in peptide synthesis . It is a building block in the production of peptides, which are short chains of amino acids. These peptides can be used in a variety of research applications, including the study of protein structure and function, the development of new pharmaceuticals, and the production of novel biomaterials.
Neurotransmitter Research
H-Glu-Otbu HCl might be a valuable tool in research investigating glutamate signaling pathways. Glutamic acid is a major excitatory neurotransmitter in the central nervous system. The compound can be used to generate cell-permeable derivatives of glutamate, which can help researchers study the role of glutamate in neurological processes and disorders.
Mechanism of Action
H-Glu-Otbu HCl: A Comprehensive Overview of Its Mechanism of Action
H-Glu-Otbu HCl, also known as H-Glu-OtBu.HCl, L-Glutamic acid 1-tert-Butyl ester hydrochloride, or (S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride, is a glutamate derivative . This compound has been used in the synthesis of substance P antagonists .
Target of Action
The primary target of H-Glu-Otbu HCl is Substance P . Substance P is a neuropeptide that functions as a neurotransmitter and a neuromodulator. It plays a crucial role in the transmission of pain signals from peripheral receptors to the central nervous system .
Mode of Action
H-Glu-Otbu HCl interacts with its target, Substance P, by serving as a building block in the synthesis of Substance P antagonists . These antagonists inhibit the action of Substance P, thereby modulating the transmission of pain signals .
Biochemical Pathways
Given its role in the synthesis of substance p antagonists, it can be inferred that it impacts the neurokinin receptor signaling pathway .
Result of Action
The molecular and cellular effects of H-Glu-Otbu HCl’s action would primarily be the inhibition of Substance P’s activity. This could potentially lead to a decrease in the transmission of pain signals .
properties
IUPAC Name |
(4S)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);1H/t6-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBSTOCWFXYRNS-RGMNGODLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride | |
CAS RN |
144313-55-3 |
Source
|
Record name | L-Glutamic acid, 1-(1,1-dimethylethyl) ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144313-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.